A Technical Guide to the In Vitro Biological Effects of C646
A Technical Guide to the In Vitro Biological Effects of C646
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the in vitro biological activities of C646, a selective inhibitor of the p300/CBP histone acetyltransferases. It details its mechanism of action, impact on cellular processes and signaling pathways, and provides standardized protocols for its experimental application.
Core Mechanism of Action
C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300. The inhibition is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[2]
By inhibiting p300/CBP HAT activity, C646 prevents the acetylation of both histone and non-histone protein targets.[2] A primary consequence is the reduction of histone acetylation, particularly at H3 and H4 tails, which leads to a more condensed chromatin structure and repression of gene transcription.[3][4] This disruption of transcription, especially of genes involved in cell proliferation and survival, forms the basis of its anti-neoplastic effects.[1] C646 has been shown to block the dynamic acetylation of H3K4me3 across the promoter and start-site of inducible genes, thereby disrupting the association of RNA polymerase II and subsequent gene activation.[3]
Key Biological Effects In Vitro
C646 elicits a range of biological effects across various cell types, primarily studied in the context of oncology. These effects stem from its ability to modulate gene expression through the inhibition of p300/CBP.
A predominant effect of C646 is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.
-
G1 Arrest: In AML1-ETO-positive acute myeloid leukemia (AML) cells, C646 treatment evokes partial cell cycle arrest in the G1 phase.[5][6]
-
G2/M Arrest: In pancreatic cancer cell lines, C646 treatment leads to an increased proportion of cells in the G2/M phase.[7] This is associated with the downregulation of G2/M regulatory proteins, including Cyclin B1 and CDK1.[7][8]
C646 is a potent inducer of apoptosis in numerous cancer cell lines.
-
In androgen-sensitive and castration-resistant prostate cancer cells, a 20 μM concentration of C646 induces apoptosis.[3]
-
In gastric cancer cell lines, C646 promotes apoptosis, an effect correlated with changes in the expression of Bcl-2 family proteins.[9]
-
For pancreatic cancer cells, treatment with 30 µM C646 for 48 hours significantly increases the proportion of apoptotic cells, as measured by Annexin V staining.[8][10]
The compound effectively suppresses the proliferative and clonogenic capacity of cancer cells.
-
In AML cells, C646 inhibits cellular proliferation and reduces colony formation.[5][6]
-
For pancreatic cancer cells, C646 reduces cell proliferation, DNA synthesis, and clonogenic growth in a dose-dependent manner.[7]
-
Autophagy: C646 has been shown to induce autophagy in addition to apoptosis and cell cycle arrest.[3]
-
Radiosensitization: In non-small cell lung carcinoma (NSCLC) cells, C646 enhances sensitivity to ionizing radiation by promoting mitotic catastrophe.[11][12]
-
Inhibition of EMT: C646 can reverse the epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by blocking the TGF-β1/Smad3 signaling pathway.[13]
-
Suppression of Migration and Invasion: In gastric cancer cell lines, C646 treatment suppressed migration and invasion capabilities, which was associated with reduced expression of MMP7 and MMP9.[9]
Modulation of Signaling Pathways
C646 impacts several critical signaling pathways often dysregulated in disease. Its effects are primarily due to the transcriptional repression of key pathway components.
-
NF-κB Pathway: In prostate cancer, C646-induced apoptosis is associated with interference in the NF-κB pathway.[3][4] C646 has also been shown to reduce pro-inflammatory gene expression by inhibiting NF-κB signaling in macrophages.[14]
-
Androgen Receptor (AR) Pathway: The apoptotic effect of C646 in prostate cancer cells is also linked to the disruption of the AR signaling pathway.[3][4]
-
TGF-β1/Smad3 Pathway: C646 can reverse high glucose-induced EMT by inhibiting the TGF-β1/Smad3 signaling pathway in human peritoneal mesothelial cells.[13]
-
Survival Pathways: In gastric cancer, C646 treatment leads to differential expression of oncogenic signaling molecules including c-Met and Akt.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for C646 activity from in vitro studies.
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| Ki | 400 nM | Cell-free HAT assay | p300 | [3][4] |
| IC50 | 1.6 µM | Cell-free HAT assay | p300 | [15] |
| IC50 | 40 µM | MTT proliferation assay | Goat Adipose-Derived Stem Cells (gADSCs) | [16] |
| % Inhibition | 86% at 10 µM | In vitro HAT assay | p300 | [3][4] |
| Effective Conc. | 20 µM | Apoptosis Induction | Prostate cancer cells | [3][4] |
| Effective Conc. | 25 µM | Reduction of H3/H4 acetylation | C3H10T1/2 mouse fibroblasts | [3] |
| Effective Conc. | 20-30 µM | Inhibition of H3 acetylation | MIAPaCa2 and PSN1 pancreatic cancer cells | [7] |
| Effective Conc. | 10 µM | Inhibition of cell growth | Melanoma and NSCL cancer cell lines |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies involving C646.
This protocol is used to determine the direct inhibitory effect of C646 on p300 enzymatic activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.[3][4]
-
Component Assembly: In each reaction tube, combine 5 nM recombinant p300 enzyme and 100 µM of a histone H4 peptide substrate (e.g., H4-15).[3][4]
-
Inhibitor Addition: Add C646 over a range of concentrations. Ensure the final DMSO concentration is constant and low (<5%).[3][4]
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes.[3][4]
-
Reaction Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.[3][4]
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a PhosphorImager plate to quantify the incorporation of ¹⁴C-acetate into the histone peptide. Calculate IC50 values from the dose-response curve.[4]
This method assesses the effect of C646 on histone acetylation levels within cells.
-
Cell Culture and Treatment: Culture cells (e.g., pancreatic cancer cells, fibroblasts) to the desired confluency. Treat with various concentrations of C646 or a vehicle control (DMSO) for the specified time.[4][7]
-
Histone Isolation: Harvest the cells and isolate histones using an acid extraction protocol.[4]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate overnight with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3).[4][7]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[13]
This protocol is for determining the effect of C646 on cell cycle distribution.
-
Cell Treatment: Treat cells with C646 at the desired concentration (e.g., 30 µM) for various time points (e.g., 24, 48, 72 hours).[7][16]
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. C646 | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 5. A histone acetyltransferase p300 inhibitor C646 induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe. | Semantic Scholar [semanticscholar.org]
- 13. Histone acetyltransferase inhibitor C646 reverses epithelial to mesenchymal transition of human peritoneal mesothelial cells via blocking TGF-β1/Smad3 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
